molecular formula C13H15FN2O2 B8123459 (3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B8123459
M. Wt: 250.27 g/mol
InChI Key: HKILYCXNTVFDSV-UHFFFAOYSA-N
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Description

(3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group, a fluoro group, and a carbamic acid ester, which contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-5-fluoro-benzyl alcohol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The carbamic acid ester moiety may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid methyl ester
  • (3-Cyano-5-fluoro-phenyl)-ethyl-carbamic acid tert-butyl ester
  • (3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid ethyl ester

Uniqueness

(3-Cyano-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of both cyano and fluoro groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(3-cyano-5-fluorophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16(4)11-6-9(8-15)5-10(14)7-11/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKILYCXNTVFDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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